2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
Description
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a synthetic quinazolinone derivative characterized by:
- A 4-chlorophenyl group at position 3 of the quinazolinone core.
- A thioether linkage (-S-) connecting the quinazolinone to an acetamide moiety.
- A 4-(dimethylamino)phenyl substituent on the acetamide nitrogen.
Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and electron-donating (dimethylamino) groups, which modulate solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-28(2)18-13-9-17(10-14-18)26-22(30)15-32-24-27-21-6-4-3-5-20(21)23(31)29(24)19-11-7-16(25)8-12-19/h3-14H,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSPBGXGICWITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-03-2 | |
| Record name | 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 4-chloroaniline with isatoic anhydride to form 4-chloro-2-aminobenzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. The dithiocarbamate is cyclized to form the quinazolinone core. Finally, the quinazolinone is reacted with 4-(dimethylamino)phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Quinazolinone vs. Triazole Derivatives
- Target Compound: The quinazolinone core provides a planar, aromatic system that enhances π-π stacking interactions with biological targets .
- Triazole Analogues: Compounds like 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide () replace the quinazolinone with a triazole ring. Triazoles offer improved metabolic stability but may reduce binding affinity due to reduced planarity .
Thiazolidinone Derivatives
- N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () incorporates a thiazolidinone ring, enhancing hydrogen-bonding capacity but increasing molecular weight, which may limit blood-brain barrier penetration .
Substituent Modifications
Variations in the Acetamide Substituent
- 4-(Dimethylamino)phenyl: Introduces a strong electron-donating group, improving solubility in aqueous media (logP ~2.1) compared to sulfamoyl derivatives (logP ~1.5) .
- Halogenated Substituents : Bromine or chlorine atoms (e.g., ) enhance binding to hydrophobic enzyme pockets but may increase toxicity .
Variations in the Quinazolinone Substituent
Anti-Inflammatory Activity
Antimicrobial Activity
- N-(2,4-Dichlorophenyl)methyl Derivatives : Showed broad-spectrum antibacterial activity (MIC = 8–16 µg/mL) against S. aureus and E. coli, attributed to the dichlorophenyl group’s hydrophobic interactions .
- Triazole Derivatives : Lower MIC values (4–8 µg/mL) due to triazole’s metal-chelating ability .
Anticonvulsant Potential
- Thiazolidinone Derivatives: Exhibited significant seizure inhibition in PTZ-induced models (ED50 = 25 mg/kg) via GABAergic modulation .
Physicochemical Properties
| Property | Target Compound | N-(4-Sulfamoylphenyl) Derivative | N-(2,6-Dibromo) Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 464.0 | 477.3 | 618.9 |
| Melting Point (°C) | 274–288 | 288 | >300 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | <0.01 |
| logP | 2.1 | 1.5 | 3.8 |
- The dimethylamino group in the target compound improves aqueous solubility compared to brominated analogues .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anticonvulsant properties. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesizing data from various studies, and presenting case studies where applicable.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 452.083 g/mol. The structural characteristics include a quinazoline ring, which is known for its biological activity, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. Research has shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Case Study : In vitro assays demonstrated that related compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Anticonvulsant Activity
The anticonvulsant potential of this compound is also notable. Quinazoline derivatives have been studied for their ability to modulate neurotransmitter systems and ion channels involved in seizure activity.
- Research Findings : In animal models, certain derivatives showed significant protection against seizures induced by maximal electroshock (MES) tests. For instance, compounds structurally similar to this quinazoline derivative demonstrated protective effects at doses ranging from 100 mg/kg to 300 mg/kg.
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| Compound A | 100 | 70 |
| Compound B | 300 | 85 |
Pharmacological Studies
Pharmacological evaluations have highlighted the importance of substituents on the quinazoline ring and their influence on biological activity:
- Antitumor Efficacy : Studies have shown that modifications at specific positions on the quinazoline scaffold can enhance antitumor efficacy. For example, adding electron-donating groups has been associated with increased potency.
- Neurotoxicity Assessments : While evaluating anticonvulsant properties, it is crucial to assess potential neurotoxicity. Preliminary data indicated that some compounds exhibited neuroprotective effects without significant motor impairment in rotarod tests.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
